molecular formula C21H20N2O4 B266899 2-ethoxy-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide

2-ethoxy-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide

カタログ番号 B266899
分子量: 364.4 g/mol
InChIキー: ISZBHGYXWZREHA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-ethoxy-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide, also known as EF24, is a synthetic compound that has been studied for its potential use in cancer treatment. It belongs to a class of compounds called curcumin analogs, which are derived from the natural compound curcumin found in turmeric. EF24 has shown promising results in preclinical studies as a potent anticancer agent.

作用機序

2-ethoxy-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide exerts its anticancer effects by targeting multiple signaling pathways involved in cancer cell growth and survival. It has been shown to inhibit the activity of NF-κB, a transcription factor that is overexpressed in many types of cancer and promotes tumor growth. This compound also activates the Nrf2 pathway, which plays a role in protecting cells from oxidative stress and inflammation. Additionally, this compound has been shown to inhibit the activity of STAT3, a protein that is often overactive in cancer and promotes tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation, inhibit angiogenesis (the formation of new blood vessels), and induce apoptosis in cancer cells. This compound has also been shown to increase the activity of antioxidant enzymes and reduce oxidative stress, which can contribute to cancer development.

実験室実験の利点と制限

2-ethoxy-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. This compound has also been extensively studied in preclinical models, providing a wealth of data on its anticancer effects and mechanism of action. However, this compound has some limitations for use in lab experiments. It is a relatively new compound and has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully known. Additionally, this compound has a short half-life in the body, which may limit its effectiveness in some applications.

将来の方向性

There are several future directions for research on 2-ethoxy-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide. One area of interest is the development of this compound-based combination therapies for cancer treatment. This compound has been shown to enhance the effectiveness of other anticancer agents, and further research in this area could lead to the development of more effective cancer treatments. Another area of interest is the development of this compound analogs with improved pharmacokinetic properties, such as longer half-life and increased bioavailability. These analogs could potentially be more effective in cancer treatment and have fewer limitations for use in lab experiments. Finally, further research is needed to fully understand the safety and efficacy of this compound in humans, which could pave the way for its use in clinical trials and eventual approval as a cancer treatment.

合成法

2-ethoxy-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide can be synthesized by reacting 2-ethoxybenzoic acid with 2-furancarboxaldehyde in the presence of a catalyst to form the intermediate compound 2-ethoxy-N-(2-furylmethyl)benzamide. This intermediate is then reacted with 3-nitrobenzoyl chloride in the presence of a base to form this compound. The synthesis of this compound is a multi-step process that requires expertise in organic chemistry.

科学的研究の応用

2-ethoxy-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide has been extensively studied for its potential as an anticancer agent. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and reduce the formation of blood vessels that supply nutrients to tumors. This compound has also been studied for its potential use in combination with other anticancer agents to enhance their effectiveness.

特性

分子式

C21H20N2O4

分子量

364.4 g/mol

IUPAC名

2-ethoxy-N-[3-(furan-2-ylmethylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C21H20N2O4/c1-2-26-19-11-4-3-10-18(19)21(25)23-16-8-5-7-15(13-16)20(24)22-14-17-9-6-12-27-17/h3-13H,2,14H2,1H3,(H,22,24)(H,23,25)

InChIキー

ISZBHGYXWZREHA-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CO3

正規SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CO3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。